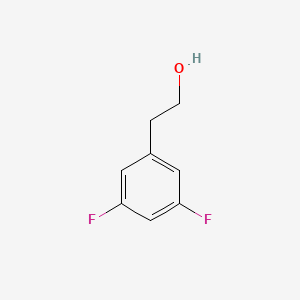

2-(3,5-Difluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

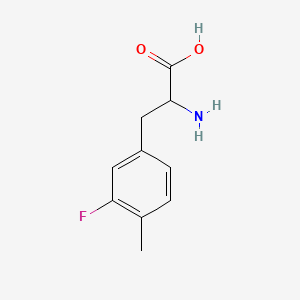

2-(3,5-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O and a molecular weight of 158.15 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 . This indicates the presence of a hydroxyl group (-OH) attached to a two-carbon chain, with a 3,5-difluorophenyl group attached to one of the carbons .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Enzymatic Processes in Pharmaceutical Synthesis

2-(3,5-Difluorophenyl)ethanol is utilized in enzymatic processes for synthesizing pharmaceutical intermediates. For instance, ketoreductases (KREDs) are employed to convert certain ketones into chiral alcohols, which are vital intermediates in drug synthesis. An example includes the production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, an effective treatment for acute coronary syndromes. This enzymatic process is characterized by high conversion efficiency and enantioselectivity, making it a green and environmentally friendly method with high industrial applicability (Guo et al., 2017).

Biocatalytic Synthesis in the Pharmaceutical Industry

The biocatalytic synthesis of chiral alcohols, similar to this compound, is another significant application in pharmaceutical production. Various microorganisms like Leifsonia xyli and Trichoderma asperellum have been utilized for the asymmetric reduction of acetophenone derivatives to produce key chiral intermediates. These processes demonstrate high yield and enantiometric excess (e.e.), highlighting their potential as alternative methods to chemical synthesis in the pharmaceutical industry (Ouyang et al., 2013); (Li et al., 2013).

Coordination Chemistry

In coordination chemistry, compounds like this compound play a role in forming complexes with various metals. Studies have shown the ability of similar compounds to react with metals like Pd(II), Zn(II), and Cu(II), leading to complexes with diverse geometries and nuclearities. These studies contribute to the understanding of coordination behaviors and properties of such ligands (Muñoz et al., 2011).

Photophysical Applications

Derivatives of diarylimidazoles, which can be structurally related to this compound, have applications in fluorescence sensing and non-linear optical (NLO) behaviors. These compounds are synthesized to selectively sense ions like Fe(III) and exhibit potential for NLO applications due to their unique electronic structures (Perumal et al., 2021).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2-(3,5-Difluorophenyl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZLMMDJKWJEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)